



# The Dawn of Treatment: Physostigmine's Historical Role in Myasthenia Gravis

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                                   |           |
|----------------------|-----------------------------------|-----------|
| Compound Name:       | [(3aR,8bS)-3,4,8b-trimethyl-2,3a- |           |
|                      | dihydro-1H-pyrrolo[2,3-b]indol-7- |           |
|                      | yl] N-methylcarbamate;sulfuric    |           |
|                      | acid                              |           |
| Cat. No.:            | B128823                           | Get Quote |

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper delves into the seminal historical use of physostigmine for the treatment of myasthenia gravis (MG), a pivotal moment in the understanding and management of this neuromuscular disorder. We will explore the foundational experiments, the mechanism of action of physostigmine, and the early clinical observations that paved the way for modern therapies. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins of cholinergic therapies for MG.

#### The Landmark Discovery by Dr. Mary Walker

In 1934, Scottish physician Dr. Mary Broadfoot Walker published a groundbreaking letter in The Lancet detailing the remarkable, albeit temporary, reversal of muscle weakness in a patient with myasthenia gravis following a subcutaneous injection of physostigmine.[1][2] Walker astutely noted the similarity between the symptoms of myasthenia gravis and curare poisoning, for which physostigmine was a known antidote.[2][3] This crucial observation led her to hypothesize that MG might be caused by a curare-like substance interfering with neuromuscular transmission.[1] Her initial findings, though based on a single patient, were met with some skepticism but were later substantiated by further demonstrations, including a



presentation to the Royal Society of Medicine in 1935 where the effects of physostigmine and the newer synthetic analogue, prostigmine (neostigmine), were showcased.[4][5]

### **Mechanism of Action: Reversing the Deficit**

Physostigmine is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft of the neuromuscular junction.[3] In myasthenia gravis, autoantibodies disrupt, block, or destroy nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle membrane, leading to a deficit in neuromuscular transmission and subsequent muscle weakness. By inhibiting AChE, physostigmine increases the concentration and prolongs the residence time of ACh in the synaptic cleft. This allows for more opportunities for ACh to bind to the diminished number of functional nAChRs, thereby enhancing neuromuscular transmission and temporarily restoring muscle strength.[3]

## **Data Presentation: Early Clinical Observations**

Quantitative data from Dr. Walker's initial 1934 experiments are not extensively detailed in her brief communication to The Lancet. The improvements were described qualitatively as "striking" and "dramatic."[1] Her 1935 MD thesis, "Contribution to the study of Myasthenia Gravis," contained more detailed case studies, but specific numerical data on muscle strength improvement remains elusive in readily available historical records. The following tables summarize the available information from historical accounts.

| Patient            | Intervention                                       | Observed Effects                                                                  | Duration of Effect                        |
|--------------------|----------------------------------------------------|-----------------------------------------------------------------------------------|-------------------------------------------|
| Single Case (1934) | Subcutaneous injection of physostigmine salicylate | "Striking though<br>temporary effect" on<br>muscle weakness,<br>including ptosis. | Temporary, requiring repeated injections. |

Table 1: Summary of Dr. Mary Walker's initial published observation in 1934.



| Intervention             | Dosage (as reported in later studies and related literature)                                                                  | Route of Administration |
|--------------------------|-------------------------------------------------------------------------------------------------------------------------------|-------------------------|
| Physostigmine Salicylate | Not specified in the initial 1934 report. Later therapeutic doses for other indications have been in the range of 0.5-2.0 mg. | Subcutaneous injection  |
| Prostigmin (Neostigmine) | 2.5 mg (in a 1935 case)                                                                                                       | Hypodermic injection    |

Table 2: Dosage and Administration in Early Anticholinesterase Therapy for Myasthenia Gravis.

#### **Experimental Protocols: The "Walker Effect"**

Dr. Walker's early experimental protocol was primarily clinical and observational. Based on historical accounts, the general methodology can be outlined as follows:

- Baseline Assessment: The patient's muscle strength was assessed, with particular attention to hallmark myasthenic symptoms such as ptosis (eyelid droop) and generalized muscle weakness.
- Intervention: A subcutaneous injection of physostigmine salicylate was administered.
- Post-intervention Observation: The patient was closely observed for any changes in muscle strength. Dr. Walker documented the dramatic improvement in ptosis and other signs of weakness.
- Control/Specificity: To rule out a placebo effect, saline injections were also administered, which produced no improvement in the patient's condition.[5]
- Dose-Response Observation: Walker noted that the duration of the therapeutic effect was dose-related, further suggesting a specific pharmacological action.[5]

This early work also led to the description of the "Mary Walker effect," a clinical sign where exercising a limb under ischemic conditions (using a tourniquet) would induce weakness in



distant, unrelated muscle groups upon release of the cuff, suggesting the presence of a circulating factor responsible for the muscle fatigue.[4]

### Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway at the neuromuscular junction and the experimental workflow that characterized the historical use of physostigmine in myasthenia gravis.

Caption: Acetylcholine signaling at the neuromuscular junction and the inhibitory action of physostigmine.

Caption: Logical workflow of Dr. Mary Walker's initial physostigmine experiment.

#### **Conclusion and Future Perspectives**

Dr. Mary Walker's pioneering work with physostigmine fundamentally transformed the understanding and treatment of myasthenia gravis. Her astute clinical observation and willingness to explore a novel therapeutic avenue laid the groundwork for the development of a whole class of anticholinesterase inhibitors, including neostigmine and pyridostigmine, which remain a cornerstone of symptomatic therapy for MG today.[6] While physostigmine itself is less commonly used for MG now due to its side effect profile and the availability of more selective agents, its historical significance is undeniable. It not only provided the first effective treatment for a debilitating disease but also offered crucial early evidence for the cholinergic nature of the neuromuscular defect in myasthenia gravis, guiding decades of subsequent research into the pathophysiology and immunology of this complex autoimmune disorder. The principles established in these early experiments continue to inform the development of novel therapeutics aimed at improving the lives of patients with myasthenia gravis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. litfl.com [litfl.com]
- 2. Mary Broadfoot Walker Wikipedia [en.wikipedia.org]
- 3. The contribution of Dr. Mary Walker towards myasthenia gravis and periodic paralysis whilst working in poor law hospitals in London PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. jameslindlibrary.org [jameslindlibrary.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Dawn of Treatment: Physostigmine's Historical Role in Myasthenia Gravis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128823#physostigmine-s-historical-use-for-myasthenia-gravis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com